molecular formula C10H5F2NO3 B1609446 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 144216-11-5

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1609446
CAS No.: 144216-11-5
M. Wt: 225.15 g/mol
InChI Key: URJLZNXCWLEREY-UHFFFAOYSA-N
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Description

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. This compound is characterized by the presence of fluorine atoms at the 6 and 7 positions of the quinoline ring, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with appropriate reagents to introduce the quinoline ring and the fluorine atoms. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluoroquinolone derivatives.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: It serves as a precursor for the development of antibacterial drugs, particularly those targeting resistant bacterial strains.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other fluoroquinolones. The presence of fluorine atoms at the 6 and 7 positions contributes to its high antibacterial potency and resistance to metabolic degradation .

Properties

IUPAC Name

6,7-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-1-4-8(2-7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJLZNXCWLEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424502
Record name SBB009385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144216-11-5
Record name SBB009385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Reactant of Route 3
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Reactant of Route 6
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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